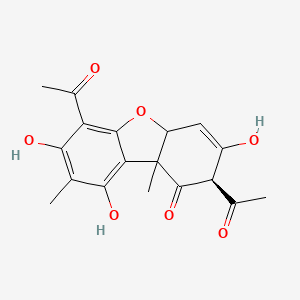

Reduced-(S)-usnate

Description

Contextual Background in Natural Product Chemistry

Natural products, derived from diverse biological sources such as plants, fungi, and microorganisms, have historically served as a cornerstone of human medicine and scientific inquiry. These complex molecules often possess unique chemical structures that confer a wide array of biological activities, making them invaluable starting points for drug discovery and development. The field of natural product chemistry continues to explore the vast chemical diversity present in nature, seeking novel compounds with therapeutic potential and investigating the intricate mechanisms underlying their bioactivity.

Significance within Lichen Secondary Metabolite Studies

Lichens, symbiotic organisms composed of fungi and algae or cyanobacteria, are prolific producers of secondary metabolites, many of which exhibit significant biological properties. Among these, usnic acid (UA) stands out as one of the most extensively studied and widely distributed lichen compounds mdpi.comoup.comfrontiersin.orgthegoodscentscompany.comnih.gov. Found in genera such as Usnea, Cladonia, and Lecanora, usnic acid exists in two enantiomeric forms, with the (+)-enantiomer being commonly encountered and commercially available oup.comthegoodscentscompany.comnih.govmdpi.comnih.govresearchgate.net. Usnic acid itself is recognized for its broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects mdpi.comfrontiersin.orgthegoodscentscompany.comnih.govmdpi.comnih.govnih.govresearchgate.net. Consequently, research into usnic acid derivatives has become a significant area, aiming to optimize its pharmacological profile, potentially enhance efficacy, and mitigate any associated toxicities or improve pharmacokinetic properties nih.govmdpi.com.

Rationale for Targeted Research on Reduced-(S)-Usnate

The targeted investigation into reduced forms of usnic acid, such as this compound, is driven by the overarching goal of understanding and enhancing the therapeutic potential of this class of compounds. The specific designation "(S)" refers to the stereochemistry at the C9b position of the usnic acid molecule, which is a chiral center. Research has identified specific enzymatic pathways involved in the metabolism of usnic acid. Notably, an enzyme known as "this compound:NAD+ oxidoreductase (ether-bond-forming)" has been characterized. This enzyme catalyzes the reduction of (S)-usnic acid, utilizing NAD+ as a cofactor, to yield this compound ontosight.ai.

The existence of such an enzyme suggests a biological transformation pathway for usnic acid and underscores the potential for synthetically or enzymatically produced reduced derivatives to possess distinct or improved biological activities compared to the parent compound. The rationale for studying these reduced forms aligns with broader research trends in usnic acid derivatization, where structural modifications, including alterations to functional groups or ring systems, have demonstrated the ability to modulate bioactivity, as observed in studies focusing on antiviral or antiproliferative effects mdpi.comnih.govacs.org. By exploring reduced derivatives, researchers aim to uncover novel compounds with optimized therapeutic profiles, contributing to the expanding library of lichen-derived pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(2S)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyl-2,4a-dihydrodibenzofuran-1-one |

InChI |

InChI=1S/C18H18O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,10-11,21-23H,1-4H3/t10?,11-,18?/m1/s1 |

InChI Key |

UBYJZHVTHFEIHI-ARAINJGVSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C3(C(O2)C=C(C(C3=O)C(=O)C)O)C)C(=O)C)O |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C3(C(O2)C=C([C@H](C3=O)C(=O)C)O)C)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(O2)C=C(C(C3=O)C(=O)C)O)C)C(=O)C)O |

Origin of Product |

United States |

Research Findings and Data

Enzymatic Reduction Pathways of (S)-Usnic Acid

The conversion of (S)-usnic acid to this compound is catalyzed by a specific oxidoreductase enzyme. This process highlights the precise biochemical transformations that can occur within biological systems.

The enzyme responsible for the reduction of (S)-usnic acid is known as (S)-Usnate Reductase. Its systematic name, as classified by the Enzyme Commission, is this compound:NAD+ Oxidoreductase (Ether-Bond-Forming) ontosight.aiwikipedia.orgwikipedia.orgscribd.comebi.ac.ukjax.org. This enzyme belongs to the oxidoreductase class, specifically acting on the CH-OH group of donors with NAD+ or NADP+ as acceptors jax.org. It is also referred to as L-Usnic Acid Dehydrogenase wikipedia.orgwikipedia.org. The enzyme's primary function is to catalyze the reduction of (S)-usnic acid, a process that involves the formation of an ether bond ontosight.ai.

Table 1: Key Enzymes in this compound Synthesis

| Enzyme Name | Systematic Name | EC Number | Alternative Name(s) | Function | Cofactor (as acceptor) |

| (S)-Usnate Reductase | This compound:NAD+ Oxidoreductase (Ether-Bond-Forming) | 1.1.1.199 | L-Usnic Acid Dehydrogenase | Catalyzes the reduction of (S)-usnic acid, forming an ether bond. | NAD+ |

The enzymatic reduction of (S)-usnic acid by (S)-Usnate Reductase requires specific cofactors to facilitate the electron transfer. The enzyme utilizes NAD+ as an acceptor in the reverse reaction, implying that NADH serves as the electron donor for the forward reduction of (S)-usnic acid ontosight.aiwikipedia.orgscribd.comjax.orgwikipedia.org. This cofactor dependency is characteristic of many oxidoreductase enzymes involved in metabolic pathways.

Biosynthetic Precursors and Pathways of Usnic Acid

The biosynthesis of usnic acid, the precursor to this compound, is a multi-step process originating from primary metabolism. This pathway involves specialized enzymes, including polyketide synthases and cytochrome P450 enzymes, to assemble the complex molecular structure of usnic acid.

The initial steps in usnic acid biosynthesis involve the production of methylphloracetophenone. This process is mediated by a non-reducing polyketide synthase (PKS) enzyme, identified as methylphloracetophenone synthase (MPAS) cdnsciencepub.comresearchgate.netplos.org. PKS enzymes are large multimodular proteins that synthesize polyketides through the iterative condensation of acyl-CoA starter units with malonyl-CoA or methylmalonyl-CoA extender units wikipedia.org. MPAS, in particular, is thought to synthesize methylphloracetophenone from acetate, likely via a methylated tetraketide intermediate cdnsciencepub.complos.orguniprot.org. The genetic basis for this synthesis is often found within gene clusters dedicated to secondary metabolite production umanitoba.cacdnsciencepub.com.

Following the synthesis of methylphloracetophenone, the next critical step in usnic acid biosynthesis is the oxidative dimerization of two methylphloracetophenone units. This transformation is catalyzed by a cytochrome P450 enzyme encoded by the MPAO gene cdnsciencepub.comresearchgate.netuniprot.orgumanitoba.cacdnsciencepub.comresearchgate.net. Cytochrome P450 enzymes are known for their diverse oxidative reactions, including ring formation and dimerization cdnsciencepub.comcdnsciencepub.com. The MPAO enzyme facilitates the coupling of methylphloracetophenone molecules, leading to the formation of hydrated usnic acid, which then dehydrates to yield usnic acid nih.govcdnsciencepub.comresearchgate.net. This oxidative dimerization is a key step in establishing the characteristic dibenzofuran (B1670420) structure of usnic acid. Furthermore, cytochrome P450 enzymes often require a redox partner for electron transfer, such as cytochrome P450 reductase (CPR), which supports the activity of MPAO in this pathway umanitoba.ca.

Table 2: Biosynthetic Pathway Genes for Usnic Acid

| Intermediate/Product | Enzyme/Gene | Enzyme Class | Role | Associated Protein (Redox Partner) |

| Methylphloracetophenone | Methylphloracetophenone Synthase (MPAS) | Non-reducing Polyketide Synthase (PKS) | Synthesizes methylphloracetophenone from acetate. | - |

| Usnic Acid | Methylphloracetophenone Oxidase (MPAO) | Cytochrome P450 | Catalyzes the oxidative dimerization of methylphloracetophenone to usnic acid. | Cytochrome P450 Reductase (CPR) |

Implications for Engineered Production of this compound

The production of this compound, a derivative of the well-known lichen metabolite usnic acid, holds potential for biotechnological applications. Understanding the biosynthesis of its precursor, usnic acid, and the enzymes responsible for its reduction is key to developing engineered production strategies.

Biosynthesis of Usnic Acid Usnic acid is a dibenzofuran secondary metabolite primarily synthesized by lichen-forming fungi through a complex polyketide pathway cdnsciencepub.comnih.govdrugtargetreview.comnih.govfrontiersin.orgplos.org. This process typically begins with the acetyl-polymalonyl pathway, where a non-reducing polyketide synthase (PKS) plays a central role. Research has identified key genes and enzymes involved in this pathway, including methylphloracetophenone synthase (MPAS), which is responsible for synthesizing the precursor methylphloracetophenone, and methylphloracetophenone oxidase (MPAO), which catalyzes the oxidative dimerization of methylphloracetophenone to form usnic acid cdnsciencepub.comnih.gov.

The biosynthesis is influenced by various environmental factors and is genetically regulated by the fungal partner cdnsciencepub.com. While significant progress has been made in identifying the genes responsible for usnic acid production in certain lichen species, such as Cladonia uncialis cdnsciencepub.comnih.gov, the complete pathway and regulatory mechanisms are still areas of active research. The identification of specific biosynthetic gene clusters (BGCs) for usnic acid has opened avenues for studying gene loss and evolution in lichen-forming fungi and provides a foundation for potential metabolic engineering efforts to produce usnic acid in heterologous hosts nih.govdrugtargetreview.complos.org.

Enzymatic Reduction of Usnic Acid The transformation of usnic acid into its reduced forms involves specific enzymatic activities. Notably, an enzyme identified as (S)-Usnate reductase has been described, which catalyzes the reduction of (S)-usnic acid to its corresponding reduced form ontosight.ai. This reductase enzyme, specifically termed this compound:NAD+ oxidoreductase (ether-bond-forming), utilizes NAD+ as a cofactor to facilitate the reduction, forming an ether bond in the process ontosight.ai. Another related enzyme, L-usnic acid dehydrogenase, is involved in the metabolism of usnic acid by catalyzing its oxidation ontosight.aicapes.gov.br.

The discovery of such specific reductive enzymes has direct implications for the engineered production of this compound. If the gene encoding the (S)-Usnate reductase can be identified, isolated, and successfully expressed in a suitable microbial host (e.g., E. coli or yeast), it could enable the biotechnological synthesis of this compound. This approach would leverage the established metabolic engineering tools for microbial fermentation, potentially providing a sustainable and scalable method for producing this compound, analogous to efforts in engineering the biosynthesis of usnic acid itself nih.govdrugtargetreview.complos.orgresearchgate.net.

Table 1: Key Enzymes in Usnic Acid Biosynthesis and Reduction

| Enzyme/Gene | Role in Pathway | Substrate(s) | Product(s) | Cofactor(s) | Source/Notes |

| MPAS | Biosynthesis | Acetyl-CoA, malonyl-CoA precursors | Methylphloracetophenone | N/A | Identified in Cladonia uncialis cdnsciencepub.comnih.gov |

| MPAO | Biosynthesis | Methylphloracetophenone | Usnic Acid | N/A | Cytochrome P450; oxidative dimerization cdnsciencepub.comnih.gov |

| (S)-Usnate reductase | Reduction | (S)-Usnic Acid | This compound | NAD+ | Ether-bond-forming oxidoreductase ontosight.ai |

| L-Usnic acid dehydrogenase | Metabolism | L-Usnic Acid | Aldehyde form | NADH | Involved in usnic acid metabolism ontosight.aicapes.gov.br |

Chemical Synthesis Approaches for this compound and Analogues

While enzymatic pathways are crucial for natural production, chemical synthesis offers alternative routes to obtain this compound and its structural analogues.

Chemical Reduction of Usnic Acid Usnic acid possesses functional groups that are amenable to chemical reduction. Studies have reported the reduction of usnic acid, often leading to the formation of dihydrousnic acid. A common method involves using sodium borohydride (B1222165) (NaBH4) as a reducing agent in solvents like tetrahydrofuran (B95107) (THF) nih.govsci-hub.sescielo.org.bo. This reduction typically targets double bonds within the molecule, yielding a more saturated derivative. However, achieving a specific stereoisomer like this compound through standard chemical reduction methods can be challenging, often resulting in racemic mixtures or requiring chiral catalysts and specific reaction conditions that are not extensively detailed for this particular compound in the reviewed literature.

Synthesis of Usnic Acid Analogues Beyond direct reduction, a significant body of research focuses on synthesizing various derivatives and analogues of usnic acid to explore their biological activities. These synthetic efforts typically involve modifying functional groups on the usnic acid scaffold, such as the acetyl groups, hydroxyls, or the aromatic rings.

Common strategies include condensation reactions with amines to form enamines or imines, reactions with hydroxylamine (B1172632) to create isoxazole (B147169) derivatives, and reactions with hydrazines to yield pyrazole (B372694) derivatives nih.govresearchgate.nettandfonline.comtandfonline.commdpi.comnih.govacs.orgresearchgate.netnih.gov. For instance, reacting usnic acid with various amines in refluxing ethanol (B145695) is a regioselective method used to prepare enamine derivatives nih.govresearchgate.net. Similarly, isoxazole and pyrazole derivatives have been synthesized by reacting usnic acid with hydroxylamine hydrochloride or hydrazines, respectively nih.govresearchgate.netacs.org. Other modifications include the introduction of thiazole (B1198619) rings or halogenation followed by further functionalization mdpi.com. These synthetic approaches aim to enhance or alter the pharmacological properties of the parent usnic acid molecule, often focusing on antiproliferative or antimicrobial activities tandfonline.commdpi.comnih.govnih.gov.

Molecular and Cellular Mechanisms of Action

Investigation of Intracellular and Extracellular Targets

Usnic acid (UA), a lichen-derived compound closely related to Reduced-(S)-usnate, has been identified to interact with a specific family of proteins known as 14-3-3 proteins nih.govacs.orgresearchgate.net. These proteins are ubiquitously expressed in eukaryotic cells and play critical roles in regulating a vast array of cellular processes by binding to phosphoserine or phosphothreonine motifs within target proteins nih.govresearchgate.net. The identification of 14-3-3 proteins as targets for usnic acid was achieved through methodologies employing a "UA-linker-Affi-Gel molecule," which was used to isolate and identify binding proteins from cellular lysates nih.govacs.orgresearchgate.net. The interaction of usnic acid with these proteins suggests that this compound may also engage with 14-3-3 proteins, thereby influencing downstream cellular functions.

Table 1: Identified Molecular Targets and Modulated Pathways for Usnic Acid

| Target Biomolecule | Target Identification Methodology | Modulated Cellular Signaling Pathways | Research Reference(s) |

| 14-3-3 Proteins | UA-linker-Affi-Gel molecule | Cell invasion, cell cycle progression, aerobic glycolysis, mitochondrial biogenesis, Akt/mTOR, JNK, STAT3, NF-κB, AP-1 | nih.govacs.orgresearchgate.net |

The interaction of usnic acid with 14-3-3 proteins has been demonstrated to significantly modulate several key cellular signaling pathways nih.govacs.orgresearchgate.net. These modulated pathways are integral to cellular processes such as cell invasion, cell cycle progression, aerobic glycolysis, and mitochondrial biogenesis. Specifically, signaling cascades including Akt/mTOR, JNK, STAT3, NF-κB, and AP-1 have been shown to be influenced by this interaction nih.govacs.orgresearchgate.net. This suggests that this compound, by potentially binding to similar targets, could exert regulatory effects on these critical cellular signaling networks.

The primary identified biomolecular interaction for usnic acid is its specific binding to 14-3-3 proteins nih.govacs.orgresearchgate.net. This interaction is considered central to its observed cellular effects. The 14-3-3 protein family is known for its ability to bind to a wide range of functionally diverse molecules, including kinases, phosphatases, transmembrane receptors, and transcription factors, through recognition of phosphoserine or phosphothreonine residues nih.gov. This broad binding capability underscores the potential for compounds like this compound to influence multiple cellular processes by engaging with these regulatory proteins.

Mechanisms of Antioxidant Activity

Phenolic compounds, including usnic acid, are recognized for their potent antioxidant capabilities, primarily through mechanisms that neutralize reactive oxygen species (ROS) frontiersin.orgmdpi.commdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.govnih.gov. While specific data for this compound are not detailed in the provided snippets, it is expected to operate via similar pathways:

Hydrogen Atom Transfer (HAT): This mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule to a free radical, converting the radical into a less reactive species. The efficiency of HAT is often correlated with the Bond Dissociation Enthalpy (BDE) of the O-H or N-H bond within the antioxidant; lower BDE values indicate a greater propensity for hydrogen atom donation frontiersin.orgmdpi.commdpi.commdpi.com.

Single Electron Transfer-Proton Transfer (SET-PT): In this process, the antioxidant first transfers an electron to the reactive species, forming a radical cation. This is subsequently followed by the transfer of a proton. Key thermodynamic parameters for assessing this mechanism include Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) frontiersin.orgmdpi.commdpi.comnih.govnih.gov.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves an initial deprotonation of the antioxidant, generating an anion, which then transfers an electron to the reactive species. Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are critical parameters for evaluating the feasibility of the SPLET mechanism frontiersin.orgmdpi.commdpi.comresearchgate.netnih.gov.

The specific structural features of this compound would influence the relative contribution and efficiency of each of these antioxidant mechanisms frontiersin.orgmdpi.com.

Table 2: Key Antioxidant Scavenging Mechanisms

| Mechanism | Description | Key Thermodynamic Parameters | Reference(s) |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) | frontiersin.orgmdpi.commdpi.commdpi.com |

| Single Electron Transfer-Proton Transfer (SET-PT) | Initial electron transfer from antioxidant to radical, followed by proton transfer. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | frontiersin.orgmdpi.commdpi.comnih.govnih.gov |

| Sequential Proton Loss Electron Transfer (SPLET) | Initial deprotonation of antioxidant, followed by electron transfer from the resulting anion. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | frontiersin.orgmdpi.commdpi.comresearchgate.netnih.gov |

Cells possess endogenous antioxidant defense systems that include crucial enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) nih.govnih.govmdpi.comnews-medical.netxiahepublishing.comnih.gov. These enzymes play vital roles in neutralizing harmful reactive species:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals (O₂⁻•) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) nih.govmdpi.comnews-medical.net.

Catalase (CAT): Catalase efficiently decomposes hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂) nih.govmdpi.comnews-medical.net.

Glutathione Peroxidase (GPx): GPx enzymes reduce hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, typically utilizing glutathione (GSH) as a reducing agent nih.govmdpi.comnews-medical.netxiahepublishing.com.

Antioxidant compounds can influence these endogenous systems, potentially by enhancing enzyme activity or expression nih.govxiahepublishing.com. Studies involving usnic acid have indicated a potential for increased activity of SOD and GPx in certain biological contexts mdpi.com. This suggests that this compound may also modulate these critical endogenous antioxidant mechanisms, contributing to cellular protection against oxidative stress.

Table 3: Endogenous Antioxidant Enzyme Systems

| Enzyme | Function | Observed Modulation (Usnic Acid) | Reference(s) |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals (O₂⁻•) into oxygen (O₂) and hydrogen peroxide (H₂O₂). | Potential increase in activity | nih.govmdpi.comnews-medical.netmdpi.com |

| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂). | Not explicitly mentioned | nih.govmdpi.comnews-medical.netnih.gov |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, using glutathione (GSH). | Potential increase in activity | nih.govmdpi.comnews-medical.netxiahepublishing.comnih.gov |

Cellular Responses and Antiproliferative Mechanisms

Impact on DNA Replication and RNA Transcription

Direct scientific literature specifically detailing the impact of this compound on DNA replication and RNA transcription is limited in the provided search results. While transcription is the process by which a DNA sequence is copied into RNA, and DNA replication is the process of duplicating DNA khanacademy.orgatdbio.comkhanacademy.org, and certain compounds like pentavalent antimony can affect these processes in Leishmania by inhibiting DNA topoisomerase I nih.gov, there is no explicit mention of this compound's role in modulating these fundamental cellular processes within the available data.

Anti-Parasitic Mechanisms of Action (e.g., in Leishmania models)

Usnic acid and its derivatives have demonstrated significant antiparasitic activity, particularly against Leishmania species, which cause leishmaniasis, a neglected tropical disease mdpi.comnih.govresearchgate.netresearchgate.net. Research on sodium usnate complexes has elucidated several potential mechanisms of action relevant to Leishmania parasites.

Mitochondrial Targeting and Membrane Potential Alterations

Mitochondria are vital organelles for parasite survival and are recognized as potential drug targets in trypanosomatids, including Leishmania scielo.br. Studies have shown that complexes of sodium usnate with lanthanide ions can disrupt the mitochondrial function of Leishmania parasites. Specifically, these complexes have been observed to alter the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.

For instance, lanthanide complexes of sodium usnate have been shown to reduce the mitochondrial membrane potential in Leishmania promastigotes. The extent of this reduction varies depending on the specific lanthanide ion used.

Table 1: Impact of Sodium Usnate Complexes on Leishmania Mitochondrial Membrane Potential (ΔΨm)

| Leishmania Species | Sodium Usnate Complex | Observed Effect on ΔΨm | Citation |

| L. (L.) amazonensis | Sm(III) complex | 40.7% reduction (48h), 41.7% reduction (72h) | mdpi.com, researchgate.net |

| L. (L.) amazonensis | Gd(III) complex | 36.2% reduction (48h), 24.5% reduction (72h) | mdpi.com, researchgate.net |

| L. (L.) amazonensis | La(III) complex | 22.3% reduction (72h) | mdpi.com, researchgate.net |

| L. (L.) amazonensis | Nd(III) complex | 11.35% reduction (72h) | mdpi.com, researchgate.net |

| L. (L.) infantum | Usnic acid (reference) | 12% reduction (72h) | mdpi.com, researchgate.net |

These findings suggest that usnate derivatives can target the mitochondria, leading to dysfunction and potentially parasite death mdpi.comresearchgate.netscielo.br.

Nitric Oxide (NO) Release Pathways

Nitric oxide (NO) is a critical molecule in the host immune response against Leishmania parasites, produced by macrophages mdpi.comnih.gov. Several studies indicate that usnate compounds can stimulate the release of NO from infected macrophages, thereby contributing to their antileishmanial activity.

Lanthanide complexes of sodium usnate have been shown to induce nitric oxide (NO) release from Leishmania-infected macrophages. This NO production is considered a mechanism of action against the parasite mdpi.comresearchgate.net.

Table 2: Induction of Nitric Oxide (NO) Release by Sodium Usnate Complexes in Leishmania-Infected Macrophages

| Leishmania Species | Sodium Usnate Complex | Observed Effect on NO Release | Citation |

| L. (L.) amazonensis | EuL3·3H2O | Strongest effect at lowest concentration | mdpi.com, researchgate.net |

| L. (L.) amazonensis | Other lanthanide complexes | Triggered NO release | mdpi.com, researchgate.net |

The induction of NO production by these compounds highlights a host-directed immune mechanism that enhances parasite clearance mdpi.comresearchgate.netmdpi.comnih.gov.

Compound List:

this compound

(S)-usnic acid

Usnic acid

Sodium usnate (SAU)

Potassium usnate

EuL3·3H2O (Europium complex of sodium usnate)

NdL3·3H2O (Neodymium complex of sodium usnate)

SmL3·4H2O (Samarium complex of sodium usnate)

GdL3·3H2O (Gadolinium complex of sodium usnate)

LaL3·3H2O (Lanthanum complex of sodium usnate)

TbL3·3H2O (Terbium complex of sodium usnate)

Despite a comprehensive search for scientific literature on the chemical compound “this compound,” there is insufficient publicly available data to generate the detailed article as outlined in your request.

Scientific databases and research articles contain extensive information on the broader category of usnic acid and its enantiomers, (+)-usnic acid and (-)-(S)-usnic acid, including their antimicrobial and antioxidant properties. However, specific preclinical and in vitro data focusing solely on the biological activities of "this compound" are not available in the reviewed literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the following sections:

Biological Activities in Preclinical and in Vitro Models

Antioxidant Activity in Cell-Free and Cellular Systems

Assessment of Oxidative Damage Reduction

Without specific research findings, data tables, and detailed results pertaining exclusively to “Reduced-(S)-usnate,” the creation of the requested scientific article cannot be fulfilled at this time. Further research on this specific compound would be required for such an article to be written.

Anti-inflammatory Activity in In Vitro Cellular Models

The anti-inflammatory properties of usnic acid and its derivatives have been investigated in various in vitro cellular models, particularly focusing on macrophages and microglia, which are key players in the inflammatory response.

Macrophage and Microglia Models

In vitro studies have utilized cell lines such as RAW 264.7 macrophages and BV2 microglia to investigate the anti-inflammatory potential of usnic acid and its derivatives. nih.gov These models are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, mimicking bacterial infection. nih.gov Research has demonstrated that usnic acid can dose-dependently reduce the production of inflammatory markers in these cell lines. mdpi.com One derivative, in particular, has been shown to decrease the release of nitric oxide (NO) in LPS-stimulated mouse microglia BV2 cells and exhibited low hepatotoxicity. nih.gov

Assessment of Cytokine and Mediator Release

The anti-inflammatory activity of usnic acid and its derivatives is further evidenced by their ability to modulate the release of various cytokines and inflammatory mediators. Studies have shown that usnic acid can inhibit the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-activated RAW 264.7 macrophages. mdpi.com The mechanism of action is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govmdpi.com By suppressing NF-κB activation, usnic acid and its derivatives can down-regulate the expression of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, some studies indicate that usnic acid can also increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com

Antiproliferative Activity in Cancer Cell Lines (in vitro)

A significant body of research has focused on the antiproliferative effects of usnic acid and its synthetic analogues against various cancer cell lines. These studies highlight the potential of these compounds as anticancer agents.

Efficacy against Various Cancer Cell Types

Numerous novel (+)-usnic acid-based analogues, including enamines, imines, and pyrazoles, have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds have demonstrated enhanced activity compared to the parent usnic acid molecule against a panel of human cancer cell lines. nih.gov

Specifically, studies have reported potent activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and MiaPaca (pancreatic cancer) cell lines. nih.gov Certain isoxazole (B147169) and pyrazole (B372694) derivatives of usnic acid have also shown significant, dose- and time-dependent inhibition of survival in various cancer cell lines. acs.org For instance, two isoxazole derivatives exhibited particularly strong antiproliferative activity against HeLa cells, with IC50 values around 1 μM. acs.org

Below is an interactive data table summarizing the antiproliferative activity of selected usnic acid analogues.

| Compound | Cell Line | IC50 (μM) | Reference |

| 2e (enamine derivative) | HeLa | 4.12 ± 0.31 | tandfonline.com |

| MDA-MB-231 | 3.90 ± 0.17 | tandfonline.com | |

| A549 | 5.99 ± 0.27 | tandfonline.com | |

| MiaPaca | 4.93 ± 0.51 | tandfonline.com | |

| 4a (pyrazole derivative) | HeLa | 6.19 ± 0.76 | tandfonline.com |

| MDA-MB-231 | 7.39 ± 0.47 | tandfonline.com | |

| A549 | 6.84 ± 0.39 | tandfonline.com | |

| MiaPaca | 7.12 ± 0.62 | tandfonline.com | |

| 2a (isoxazole derivative) | HeLa | ~1 | acs.org |

| MCF-7 | ~2.5-3 | acs.org | |

| PC-3 | ~2.5-3 | acs.org | |

| 2b (isoxazole derivative) | HeLa | ~1 | acs.org |

| MCF-7 | ~2.5-3 | acs.org | |

| PC-3 | ~2.5-3 | acs.org |

Cellular Senescence Modulation Studies (in preclinical aging models)

While direct studies on the modulation of cellular senescence by this compound are not available, the broader context of natural compounds in senescence modulation is an active area of research. Cellular senescence is a state of irreversible cell growth arrest that has a dual role in both tumor suppression and aging. mdpi.com Senescent cells can secrete a variety of inflammatory cytokines and other molecules, known as the senescence-associated secretory phenotype (SASP), which can contribute to age-related diseases. nih.gov

Natural compounds, such as polyphenols, have been investigated for their ability to modulate cellular senescence. mdpi.com These compounds can act as senolytics, which selectively clear senescent cells, or as senomorphics, which suppress the SASP. mdpi.com The mechanisms often involve the modulation of key signaling pathways related to aging and inflammation, such as NF-κB. nih.gov Given the anti-inflammatory properties of usnic acid derivatives, which include the inhibition of NF-κB, it is plausible that they may also modulate cellular senescence and the SASP, but further research is required to confirm this.

Efficacy in Non-Human Organismal Models (Preclinical)

Preclinical studies in non-human organismal models provide valuable insights into the in vivo efficacy of compounds. While specific data for this compound is not available, studies on usnic acid have been conducted. For instance, usnic acid encapsulated in PLGA-microspheres was evaluated in mice with Sarcoma-180 tumors. researchgate.net The results showed that the microencapsulated form of usnic acid led to a 21% greater inhibition of tumor growth compared to the free compound. researchgate.net Another study investigated a derivative of usnic acid in an alloxan-induced diabetes model in mice and found it to have a pronounced hypoglycemic effect at a lower dose than usnic acid itself. researchgate.net These studies suggest that usnic acid and its derivatives have potential therapeutic effects in vivo, although further preclinical evaluation is necessary to determine their full potential. researchgate.netresearchgate.net

Evaluation in Murine Models of Specific Disorders (e.g., epilepsy, cognitive decline)

No research data was found regarding the evaluation of this compound in murine models of epilepsy or cognitive decline.

Assessment in Animal Models of Inflammatory Conditions (e.g., colitis, obesity-induced diabetes)

No research data was found concerning the assessment of this compound in animal models of inflammatory conditions such as colitis or obesity-induced diabetes.

Antileishmanial Activity in Parasite Models

No research data was found on the antileishmanial activity of this compound in parasite models.

Structure Activity Relationship Sar Studies and Derivative Development

Identification of Key Structural Determinants for Biological Activity

Studies on usnic acid derivatives have highlighted the importance of specific structural features for their biological activities. The β-triketone moiety of usnic acid, for instance, has been identified as crucial for its cytotoxicity acs.org. Modifications to this moiety or other parts of the molecule can significantly alter its biological profile. Research indicates that the stereochemistry of usnic acid, specifically the (S) or (R) configuration, can influence activity, although structural modifications may sometimes be more critical than stereochemistry itself acs.org. For example, derivatives synthesized by modifying ring C of usnic acid have shown potent inhibitory effects on certain enzymes, suggesting that alterations in this region are significant for activity researchgate.netmdpi.com.

Rational Design of Reduced-(S)-Usnate Analogues

The development of usnic acid derivatives aims to optimize its therapeutic potential. This involves strategic modifications to the parent molecule, including the creation of novel derivatives and metal complexes.

Modification Strategies for Enhanced Potency and Selectivity

Researchers have employed various chemical modification strategies to enhance the potency and selectivity of usnic acid derivatives. These include:

Enamine and Pyrazole (B372694) Derivatives: Synthesis of enamine and pyrazole derivatives of usnic acid has yielded compounds with enhanced antiproliferative activity against cancer cell lines compared to the parent compound acs.orgsci-hub.se. Some of these derivatives have shown improved potency and can induce cell cycle arrest and apoptosis acs.orgsci-hub.se.

Thioether Derivatives: Thioether derivatives of usnic acid have been synthesized and evaluated for their inhibitory activity against DNA repair enzymes like TDP1, TDP2, and PARP1, with some showing dual inhibitory effects mdpi.commdpi.com.

Metal Complexes: Complexation of usnic acid with metal ions, such as Palladium (Pd(II)) and Copper (Cu(II)), has been explored. These metal complexes, particularly acylhydrazones of usnic acid, have demonstrated cytotoxic activity against cancer cells acs.orgresearchgate.net. Metal complexes of usnic acid with other ligands have also shown broad-spectrum antimicrobial activity and potential as anticancer agents rsc.orgrsc.org.

Development of Novel S-Derivatives

The development of novel derivatives specifically from the (S)-usnate enantiomer, or analogues that mimic its structure, is an area of interest. While direct synthesis of "this compound" derivatives is not explicitly detailed in the provided abstracts, studies on various usnic acid derivatives imply that modifications can be applied to either enantiomer. For instance, research has explored derivatives containing reduced cycle C, or modifications to cycle A, to enhance antiviral activity nih.gov. The synthesis of novel usnic acid analogues, including enamines, imines, and pyrazoles, has shown promising antiproliferative activities, suggesting that such modifications can be applied to specific enantiomers like (S)-usnate to create potent derivatives acs.orgsci-hub.se.

Metal Complexation of (S)-Usnate for Modified Activity

Metal complexation is a significant strategy for modifying the activity of usnic acid. Studies have shown that metal complexes of usnic acid ligands can exhibit enhanced antimicrobial and cytotoxic properties compared to usnic acid alone researchgate.netrsc.orgrsc.org. For example, Pd(II) and Cu(II) complexes of usnic acid acylhydrazones displayed significant cytotoxic activity against HeLa cells researchgate.net. Similarly, Mn(II) and Cu(II) complexes of usnic acid-derived hydroxyphenylimino ligands demonstrated strong antimicrobial activity rsc.orgrsc.org. These findings suggest that complexing (S)-usnate with various metal ions could lead to derivatives with altered and potentially improved biological profiles.

Computational Approaches in SAR Analysis

Computational methods play a crucial role in understanding the SAR of usnic acid derivatives and in designing new molecules.

Analytical Methodologies and Research Techniques

Spectroscopic Characterization Methods for Reduced-(S)-Usnate

Spectroscopic techniques are fundamental for understanding the molecular architecture and properties of chemical substances by examining their interaction with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules. It leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed insights into the connectivity and electronic environment of atoms within a molecule msu.edulibretexts.org. Analysis of chemical shifts, spin-spin coupling patterns, and signal integration allows researchers to reconstruct the complete molecular framework msu.edulibretexts.org.

Typical Data Presentation in NMR Analysis: While specific NMR data for this compound was not found in the provided search snippets, a typical analysis would present data in tables such as the following:

Table 6.1.1.1: ¹H NMR Data for this compound (Illustrative)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-A | [Value] | [s, d, t, etc.] | [Number] | [Value] |

| H-B | [Value] | [s, d, t, etc.] | [Number] | [Value] |

Table 6.1.1.2: ¹³C NMR Data for this compound (Illustrative)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | [Value] |

| C-2 | [Value] |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis nih.govlibretexts.orglibretexts.orgstudymind.co.uk. The process involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them nih.govstudymind.co.uk. Common ionization methods include Electron Ionization (EI) and Electrospray Ionization (ESI) nih.govstudymind.co.uk.

For this compound, MS would provide its precise molecular weight, confirming its elemental formula. The fragmentation patterns observed in the mass spectrum offer structural insights, such as the presence of specific functional groups or cleavage sites within the molecule libretexts.orglibretexts.orgmsu.edu. MS is also valuable for analyzing reduced samples, helping to confirm the extent of reduction and identify resultant species nih.gov.

Typical Data Presentation in MS Analysis: Illustrative data presentation for MS analysis would typically appear as follows:

Table 6.1.2.1: Mass Spectrometry Data for this compound (Illustrative)

| m/z Value | Relative Abundance (%) | Ion Assignment/Fragment |

|---|---|---|

| [Value] | [Value] | Molecular Ion (M⁺) |

| [Value] | [Value] | Fragment Ion 1 |

| [Value] | [Value] | Fragment Ion 2 |

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for characterizing chiral molecules like this compound, as it directly probes their interaction with polarized light nih.govjascoinc.comutexas.eduwur.nltaylorfrancis.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance, providing information sensitive to stereochemistry and three-dimensional conformation nih.govjascoinc.comutexas.edumdpi.com.

The CD spectrum of this compound would serve as a unique identifier of its specific (S) configuration. CD analysis is also employed to detect conformational changes or interactions with other chiral entities nih.govutexas.edu. Studies on reduced biomolecules have demonstrated CD's utility in distinguishing between reduced and oxidized states, highlighting its relevance for reduced compounds nih.govnih.gov. Electronic Circular Dichroism (ECD) is particularly effective for assigning the absolute configuration of natural products mdpi.com.

Typical Data Presentation in CD Analysis: An example of how CD data might be presented is shown below:

Table 6.1.3.1: Circular Dichroism Data for this compound (Illustrative)

| Wavelength (nm) | Ellipticity (Δε or θ) | Band Assignment (if known) |

|---|---|---|

| [Value] | [Value] | [e.g., n→π* transition] |

| [Value] | [Value] | [e.g., π→π* transition] |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are vital for separating complex mixtures and isolating individual compounds. High-Performance Liquid Chromatography (HPLC) and preparative chromatography are key methods in this context.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the separation, identification, and quantification of mixture components nih.govadvancechemjournal.comlibretexts.org. It operates by passing a liquid mobile phase, containing the sample, through a column packed with a stationary phase under high pressure advancechemjournal.comlibretexts.org. Separation is achieved through differential partitioning of analytes between the mobile and stationary phases, influenced by factors such as polarity and molecular interactions nih.govadvancechemjournal.com.

For this compound, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is employed to assess purity and separate it from impurities or related compounds nih.govadvancechemjournal.com. Optimization of the mobile phase (e.g., water/organic solvent mixtures) and stationary phase (e.g., C18) is crucial for achieving efficient separation nih.govadvancechemjournal.comlibretexts.org. Key analytical parameters include retention time, peak shape, and peak area sepscience.comnih.gov. Monitoring system pressure is also important for ensuring reliable HPLC performance and identifying potential issues mastelf.com.

Typical Data Presentation in HPLC Analysis: Illustrative HPLC analytical data would typically be presented in a table format:

Table 6.2.1.1: HPLC Analysis of this compound (Illustrative)

| Compound Name/ID | Retention Time (tR, min) | Peak Area | Peak Height | Purity (%) |

|---|---|---|---|---|

| This compound | [Value] | [Value] | [Value] | [Value] |

| Impurity A | [Value] | [Value] | [Value] | [Value] |

Preparative Chromatography for Compound Isolation

Preparative chromatography, often an upscaled version of analytical HPLC, is utilized to isolate and purify larger quantities of a target compound, such as this compound, to a high degree of purity nih.govpharmagxp.comed.gov. The objective is to remove starting materials, byproducts, and other contaminants efficiently nih.govpharmagxp.com.

This technique employs larger columns and higher flow rates to accommodate greater sample loads pharmagxp.comwaters.com. Method development involves optimizing parameters like mobile phase composition, gradient profiles, flow rates, and stationary phase selection to achieve both high purity and good recovery of the desired compound pharmagxp.comwaters.com. Preparative HPLC systems are designed for effective separation and collection of purified fractions containing this compound nih.govpharmagxp.com. Other methods, such as flash chromatography, may also be used for initial purification steps ed.gov.

Typical Data Presentation in Preparative Chromatography: Data from preparative chromatography is typically summarized in tables detailing the isolation process:

Table 6.2.2.1: Preparative Chromatography Data for this compound Isolation (Illustrative)

| Fraction Number | Collection Start (min) | Collection End (min) | Purity (%) | Yield (mg) |

|---|---|---|---|---|

| 1 | [Value] | [Value] | [Value] | [Value] |

| 2 | [Value] | [Value] | [Value] | [Value] |

Compound List:

this compound

Advanced In Vitro Research Models for this compound Research

Advanced in vitro models are crucial for understanding the complex biological interactions of compounds like this compound, offering more physiologically relevant environments than traditional cell cultures.

Organ-on-a-Chip Systems

Organ-on-a-chip (OoC) technology utilizes microfluidic devices to create miniaturized models of human organs, integrating living cells to replicate organ function. These systems are invaluable for studying how compounds interact with specific human tissues, offering higher translational value than conventional methods europa.euhumaneworld.orgmdpi.comnih.govnih.govmicrofluidics-innovation-center.comxiahepublishing.com. By mimicking the in vivo microenvironment, OoC platforms can provide detailed insights into cellular responses, drug kinetics, efficacy, and safety, thereby reducing reliance on animal testing mdpi.comnih.gov. While specific studies directly applying OoC to this compound were not found in the search results, the technology's general application in drug development and toxicology suggests its potential utility for investigating the compound's effects on specific organ systems. For instance, liver-on-a-chip models have been used to detect drug-induced hepatotoxicity humaneworld.org, and lung-on-a-chip models can replicate the alveolar-capillary interface to study disease mechanisms emulatebio.com.

3D Tissue Constructs and Cell Culture Systems

Three-dimensional (3D) cell culture systems, including spheroids and tissue constructs, offer a more accurate representation of in vivo cellular microenvironments compared to traditional 2D cultures thermofisher.comnih.govnih.govfacellitate.commdpi.comelveflow.com. These models allow for the study of cell-cell and cell-extracellular matrix interactions, nutrient gradients, and diffusion kinetics, which are critical for understanding compound behavior within complex tissues thermofisher.comfacellitate.com. Spheroids, in particular, share key histomorphological and functional traits with tumors, making them valuable for cancer biology research thermofisher.com. Studies have shown that cells cultured in 3D environments can exhibit different responses to therapeutic agents compared to 2D cultures, often reflecting in vivo outcomes more closely nih.govmdpi.com. For example, spheroid size reduction has been used as a parameter to measure drug potency, indicating the drug's ability to penetrate tumor structures mdpi.com. While direct research on this compound using these advanced 3D models was not explicitly detailed in the provided search results, the general applicability of these systems to investigate cellular responses and drug efficacy makes them highly relevant for future studies on this compound.

In Silico Approaches in Chemical Biology Research

In silico methods are indispensable for predicting biological activity, elucidating mechanisms of action, and guiding experimental design in chemical biology.

Computational Chemistry for Mechanistic Insights (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding molecular interactions and reaction mechanisms at an atomic level nih.govmdpi.comrsc.orgpku.edu.cnkoreascience.kr. DFT calculations can elucidate electronic structures, identify reactive sites, analyze molecular properties, and predict reaction pathways with high accuracy mdpi.comrsc.orgkoreascience.kr. In the context of drug discovery, DFT is used to study reaction mechanisms, molecular spectroscopy, and the stability of transition states mdpi.com. For compounds like this compound, DFT could be employed to investigate its potential binding modes with biological targets, understand its electronic distribution, and explore its reactivity in biological systems. For instance, studies on related compounds have used molecular modeling and DFT to understand their interactions with viral proteins, such as the SARS-CoV-2 main protease and spike protein semanticscholar.orgresearchgate.netresearchgate.net.

Predictive Modeling for Biological Activity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) approaches, plays a vital role in forecasting the biological activity of chemical compounds mdpi.comdrugtargetreview.comnih.govresearchgate.netsddn.esnih.govmdpi.comrsc.orgjocpr.com. QSAR models establish mathematical relationships between a compound's structural or physicochemical properties and its biological activity, enabling the prediction of activity for novel molecules sddn.esnih.govmdpi.comrsc.orgjocpr.com. Machine learning algorithms can also model complex, non-linear datasets, improving accuracy in predicting drug target interactions, efficacy, and pharmacokinetic properties drugtargetreview.comnih.govresearchgate.net. These in silico techniques are crucial for prioritizing compounds for experimental validation, reducing costs, and accelerating the drug discovery process sddn.esjocpr.com. While specific QSAR or ML models for this compound were not detailed, the general application of these methods to natural product derivatives suggests their potential for predicting the biological activities of this compound. For example, QSAR has been used to predict the activity of peptide-based drugs and nanomaterials sddn.esrsc.org.

Data Analysis and Interpretation in Chemical Research

Data analysis in research encompasses describing data, identifying patterns and relationships, testing hypotheses, and making predictions litmaps.com. Quantitative data analysis typically involves statistical methods such as descriptive statistics (mean, median, standard deviation) and inferential statistics (t-tests, ANOVA, regression analysis) litmaps.com. Techniques like Factor Analysis and Principal Component Analysis (PCA) are utilized for data reduction, helping to identify underlying structures and simplify large datasets by reducing the number of variables while retaining essential information insight7.ioatlan.comcareerfoundry.com.

For chemical research, data interpretation often involves comparing experimental results with theoretical predictions or literature values. For instance, in reporting experimental data, specific formats are recommended for physical properties like melting points, optical rotations, and spectroscopic data (UV, IR, NMR, Mass Spectrometry) to ensure clarity and reproducibility rsc.org. When using predictive models like QSAR, validated models are used to predict the activity of new compounds, and the interpretation of these predictions helps in understanding structure-activity relationships nih.govmdpi.com. Machine learning models, while powerful, require careful interpretation, and techniques like cross-validation are used to estimate their accuracy and avoid issues like overfitting or underfitting mdpi.com. The integration of artificial intelligence with organ-on-a-chip systems also aids in providing more accurate diagnoses and convenient data management nih.gov.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Mechanistic Gaps

While the mechanisms of the parent compound, usnic acid, have been studied, significant gaps in understanding persist, which directly inform the research needed for Reduced-(S)-usnate. Usnic acid is known to act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane, which contributes to its broad biological effects and toxicity. mdpi.com It has also been shown to inhibit RNA transcription and affect numerous signaling pathways, including VEGFR2-mediated AKT and ERK1/2 pathways. nih.gov

Future research on this compound should prioritize a comparative mechanistic analysis with its parent compound. Key questions to address include:

Mitochondrial Interaction: How does the reduction of the usnic acid structure alter its interaction with mitochondrial membranes and its activity as a protonophore? It is crucial to determine if this compound retains uncoupling activity and to what extent this is modified.

Target Identification: The precise molecular targets of usnic acid remain incompletely understood. mdpi.com A critical research direction is the identification of specific protein binding partners for this compound. Techniques such as thermal shift assays, affinity chromatography, and chemical proteomics could reveal novel targets that were previously obscured.

Pathway Modulation: Global response analyses have shown that usnic acid can modulate the expression of proteins involved in oxidative stress, RNA polymerase activity, and metabolism. mdpi.comresearchgate.net Future studies should employ transcriptomics and proteomics to map the cellular pathways specifically perturbed by this compound, clarifying whether its mode of action diverges significantly from usnic acid.

Exploration of Novel Biological Activities

The broad bioactivity of usnic acid provides a fertile ground for exploring the potential of this compound. biolichen.commdpi.com Chemical modification is a proven strategy to enhance efficacy, improve bioavailability, and reduce toxicity. nih.govacs.org Research into novel activities for this compound should be guided by its potentially altered physicochemical properties.

Potential areas for exploration include:

Enhanced Antimicrobial and Antibiofilm Activity: Usnic acid has known antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, but its efficacy can be limited by low solubility. nih.govnih.gov Future studies should assess if this compound exhibits a broader spectrum of activity or increased potency, particularly against drug-resistant strains and microbial biofilms.

Selective Anticancer Activity: Usnic acid affects multiple cancer hallmarks, including inhibiting proliferation, angiogenesis, and inducing apoptosis. mdpi.comnih.gov A major goal for this compound research would be to investigate if the structural modification leads to enhanced selectivity for cancer cells over healthy cells, thereby improving its therapeutic index. Investigating its effects on novel cancer targets, such as pan-Pim kinases, could also be a fruitful avenue. researchgate.net

Neuroprotective and Anti-neuroinflammatory Effects: Given the anti-inflammatory properties of usnic acid derivatives, exploring the potential of this compound in models of neurodegenerative diseases is a logical next step. mdpi.com Its ability to cross the blood-brain barrier and modulate inflammatory pathways in the central nervous system should be investigated.

Advancements in Sustainable Production and Derivatization

The advancement of this compound as a therapeutic lead or research tool depends on efficient and sustainable methods for its production. Currently, usnic acid is extracted from lichens, which is a slow and environmentally dependent process.

Future research should focus on:

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical reactions offers a powerful route for sustainable synthesis. acs.org Research into dioxygenase-catalyzed cis-dihydroxylation of the dibenzofuran (B1670420) core could provide chiral intermediates for the efficient and stereoselective synthesis of this compound and other derivatives. acs.org

Synthetic Biology Approaches: Engineering microbial hosts to produce usnic acid and its derivatives could provide a scalable and sustainable alternative to extraction from lichens. This involves identifying and transferring the biosynthetic gene clusters responsible for usnic acid production into a suitable chassis organism. asm.org

Green Derivatization Strategies: Developing further derivatives of this compound using green chemistry principles will be essential. This includes using environmentally benign solvents, catalysts, and reagents to create libraries of related compounds for structure-activity relationship (SAR) studies.

Integration with Systems Biology Approaches

To fully comprehend the biological impact of this compound, a holistic, systems-level perspective is required, moving beyond traditional reductionist approaches that focus on single targets. wikipedia.orgnih.gov Systems biology integrates various "omics" data to model complex biological interactions.

Key applications for this compound include:

Proteomics and Metabolomics: Proteomic studies on usnic acid have revealed its impact on proteins related to oxidative stress and lipid metabolism in hepatocytes. nih.gov Similarly, metabolomic analysis has shown disturbances in energy, amino acid, and lipid metabolism. nih.gov Applying these techniques to this compound will provide a comprehensive fingerprint of its cellular effects and help predict its efficacy and potential toxicity.

Interactomics: Identifying the network of protein-protein interactions that are modulated by this compound can provide deeper mechanistic insights. This "interactome" can reveal how the compound's effects propagate through cellular signaling networks to produce a physiological response.

Predictive Modeling: By integrating data from genomics, proteomics, and metabolomics, computational models can be built to simulate the effects of this compound. wikipedia.org These models can help generate testable hypotheses about its mechanism of action and identify potential biomarkers for its activity.

Development of this compound as Research Probes

Natural products are ideal starting points for the development of chemical probes to study biological systems due to their evolved ability to interact selectively with biological macromolecules. nih.govacs.orgnih.gov Developing this compound into a suite of research probes could significantly accelerate the understanding of its own mechanism and broader cellular processes.

Future development in this area should include:

Synthesis of Tagged Derivatives: The synthesis of this compound derivatives bearing reporter tags is a primary goal. This could involve incorporating:

Affinity tags , such as biotin, which would allow for the "pull-down" and identification of direct binding partners from cell lysates.

Fluorescent tags , creating probes for use in cellular imaging to visualize the compound's subcellular localization and track its movement in real-time.

Activity-Based Probes: Designing probes that covalently bind to their targets upon a specific enzymatic reaction can help to profile the activity of entire enzyme families in complex biological samples.

Target Validation: Once potential protein targets are identified using these probes, they can be validated using genetic techniques like CRISPR/Cas9 or RNAi to confirm their role in the biological activity of this compound.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, moving it from a novel derivative to a well-understood compound with potential applications as a therapeutic agent or a sophisticated tool for biological discovery.

Q & A

Q. What are the standard analytical methods for quantifying Reduced-(S)-usnate in pharmaceutical formulations, and how are they validated?

UV-spectrophotometry at 290 nm in aqueous or phosphate-buffered (pH 3) media is a cost-effective and validated method for routine analysis of this compound. Validation follows ICH guidelines and USP requirements, including precision (relative standard deviation <2%), accuracy (recovery 98–102%), and linearity (R² >0.999) within 5–30 μg/mL ranges. HPLC methods are also employed for stability studies but require more resources .

Q. How do researchers ensure the stability of this compound during experimental storage and handling?

Stability is assessed by monitoring degradation under stress conditions (e.g., light, heat, pH extremes) using validated UV-spectrophotometric or HPLC methods. Samples are stored in amber glassware at 4°C to prevent photodegradation, and excipient compatibility studies are conducted to rule out formulation-induced instability .

Q. What spectral characteristics distinguish this compound from its oxidized analogs?

this compound exhibits a distinct UV absorption maxima at 290 nm, with minor shifts (±2 nm) depending on solvent polarity. FT-IR and NMR spectra further differentiate it via hydroxyl group vibrations (3200–3500 cm⁻¹) and proton environments in the dibenzofuran core .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound purity be resolved in multi-institutional studies?

Discrepancies often arise from solvent impurities or calibration curve inconsistencies. Cross-validate results using orthogonal methods (e.g., HPLC vs. UV-spectrophotometry) and standardize protocols for solvent preparation (e.g., HPLC-grade water, pH-adjusted buffers). Statistical tools like reduced-χ² analysis (target: 0.9–1.5) help identify outliers caused by instrumental error or sample heterogeneity .

Q. What experimental design principles optimize the assessment of this compound’s biological activity while minimizing confounding variables?

- Dose-response studies : Use logarithmic concentration gradients (e.g., 0.1–100 μM) to capture threshold effects.

- Controls : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., ascorbic acid for antioxidant assays).

- Replication : Triplicate measurements per condition to account for biological variability.

- Blinding : Randomize sample labeling to reduce observer bias in spectrophotometric readings .

Q. How do researchers address conflicting results in this compound’s antioxidant vs. pro-oxidant behavior across cell lines?

Contradictions may stem from cell-specific redox environments (e.g., glutathione levels) or assay interference (e.g., autofluorescence). Mitigate this by:

Q. What statistical approaches are recommended for interpreting this compound’s synergistic effects in combination therapies?

Use the Combination Index (CI) method:

- CI <1: Synergy; CI =1: Additivity; CI >1: Antagonism.

- Calculate via CompuSyn software using dose-effect data from individual and combined treatments.

- Validate with isobolographic analysis to confirm non-linear interactions .

Q. How can researchers improve the reproducibility of this compound’s pharmacokinetic parameters in animal models?

Standardize protocols for:

- Sampling intervals : Frequent blood draws (e.g., 0, 15, 30, 60, 120 mins post-administration).

- Biofluid handling : Immediate plasma separation via centrifugation (3000 rpm, 10 mins) to prevent metabolite degradation.

- Analytical calibration : Spike-and-recovery tests in biological matrices to validate extraction efficiency .

Methodological Notes

- Instrumentation : Report spectrophotometer specifications (e.g., slit width, integration time) to enable cross-study comparisons .

- Data Reporting : Adhere to significant figure rules (e.g., mean ± SD to one decimal beyond instrument precision) and avoid unsupported claims of "significance" without p-values .

- Error Analysis : Quantify uncertainties from pipetting (e.g., ±0.5 μL for a 10 μL volume) and incorporate into total error calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.